molecular formula C6H10N2O B063954 7-Amino-5-azaspiro[2.4]heptan-4-one CAS No. 185421-97-0

7-Amino-5-azaspiro[2.4]heptan-4-one

Cat. No. B063954
M. Wt: 126.16 g/mol
InChI Key: JUQKPJZQWJJXMO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 7-amino-5-azaspiro[2.4]heptan-4-one derivatives involves complex stereochemical considerations. Kimura et al. (1994) synthesized novel chiral quinolones containing the 7-amino-5-azaspiro[2.4]heptan-4-yl moiety, emphasizing the importance of stereochemical structure-activity relationships. These compounds were developed as antibacterial agents, with specific stereoisomers showing enhanced potency against both Gram-positive and Gram-negative bacteria (Kimura, Atarashi, Kawakami, Sato, & Hayakawa, 1994).

Molecular Structure Analysis

The absolute configurations of the compounds containing the 7-amino-5-azaspiro[2.4]heptan-4-one moiety were determined by X-ray crystallographic analysis, indicating the significance of the spirocyclic structure in determining the antibacterial activity of these molecules. This analysis supports the understanding of how molecular architecture influences biological activity, with specific stereochemistry being critical for efficacy.

Chemical Reactions and Properties

Chemical reactions involving 7-amino-5-azaspiro[2.4]heptan-4-one derivatives have been explored for the development of potent antibacterial drugs. Odagiri et al. (2013) designed and synthesized compounds with potent antibacterial activity against respiratory pathogens, highlighting the chemical versatility and therapeutic potential of this spirocyclic moiety (Odagiri, Inagaki, Sugimoto, Nagamochi, Miyauchi, Kuroyanagi, Kitamura, Komoriya, & Takahashi, 2013).

Scientific Research Applications

Application

“7-Amino-5-azaspiro[2.4]heptan-4-one” is used in the synthesis of quinolone antibacterial agents . These agents are a type of antibiotic that can kill bacteria or prevent their growth.

Method of Application

The compound is synthesized through a process known as asymmetric hydrogenation . This process involves the addition of hydrogen (H2) to a molecule in the presence of a catalyst, resulting in the formation of a new compound. The “7-Amino-5-azaspiro[2.4]heptan-4-one” moiety is a key intermediate in this process .

Results or Outcomes

The synthesis of “7-Amino-5-azaspiro[2.4]heptan-4-one” provides a key intermediate for the enantioselective synthesis of quinolone antibacterial agents . These agents have been shown to have broad antimicrobial activity, including increased activity against Pneumococcus and anaerobes . They also have excellent efficacy in treating respiratory, intra-abdominal, pelvic, and skin and soft tissue infections .

Synthesis of Fluoroquinolones

Application

“7-Amino-5-azaspiro[2.4]heptan-4-one” is used in the synthesis of fluoroquinolones . Fluoroquinolones are a type of antibiotic that can kill bacteria or prevent their growth .

Method of Application

The compound is synthesized through a process known as annelation . This process involves the formation of a new ring in the molecule, resulting in the formation of a new compound .

Results or Outcomes

The synthesis of fluoroquinolones using “7-Amino-5-azaspiro[2.4]heptan-4-one” has resulted in compounds with a high level of antibacterial activity and a wide spectrum which surpass many antibiotics . These compounds have a specific mechanism of action, different from antibiotics and other groups of antibacterials .

Synthesis of (Fluorocyclopropyl)quinolones

Application

“7-Amino-5-azaspiro[2.4]heptan-4-one” is used in the synthesis of (fluorocyclopropyl)quinolones . These compounds are a type of antibacterial agent .

Method of Application

The compound is synthesized through a process involving the incorporation of fluorine atoms at various positions of the benzene ring . This results in a remarkable improvement of antimicrobial properties .

Results or Outcomes

The synthesis of (fluorocyclopropyl)quinolones using “7-Amino-5-azaspiro[2.4]heptan-4-one” has resulted in compounds with a high level of antibacterial activity . These compounds have been shown to be effective in clinical treatment of infections .

Synthesis of 7-((S)-7-Amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid Sesquihydrate

Application

This compound is a specific derivative of “7-Amino-5-azaspiro[2.4]heptan-4-one” and is used in the synthesis of more complex molecules .

Method of Application

The compound is synthesized through a process involving hydrolysis and deprotection reactions under acidic conditions . The acid used can be hydrochloric acid, nitric acid, hydrobromic acid, and the like .

Results or Outcomes

The synthesis of this compound provides a key intermediate for the synthesis of more complex molecules . The exact outcomes and applications of these molecules can vary widely depending on the specific reactions and conditions used .

Synthesis of Fluorine-Containing Quinolones

Application

“7-Amino-5-azaspiro[2.4]heptan-4-one” is used in the synthesis of fluorine-containing quinolones . These compounds are a type of antibacterial agent .

Method of Application

The compound is synthesized through a process involving the incorporation of fluorine atoms at various positions of the benzene ring . This results in a remarkable improvement of antimicrobial properties .

Results or Outcomes

The synthesis of fluorine-containing quinolones using “7-Amino-5-azaspiro[2.4]heptan-4-one” has resulted in compounds with a high level of antibacterial activity . These compounds have been shown to be effective in clinical treatment of infections .

Future Directions

The future directions for “7-Amino-5-azaspiro[2.4]heptan-4-one” and related compounds could involve further exploration of their biological activity and potential applications in medicinal chemistry. For instance, the development of newer quinolones has been emphasized, with a focus on their broader antimicrobial activity, longer half-life, and excellent efficacy in treating various infections .

properties

IUPAC Name

7-amino-5-azaspiro[2.4]heptan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c7-4-3-8-5(9)6(4)1-2-6/h4H,1-3,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQKPJZQWJJXMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C(CNC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Amino-5-azaspiro[2.4]heptan-4-one

Synthesis routes and methods

Procedure details

An autoclave was charged with 1.0 g of 1-(1-amino-1-cyanomethyl)-1-ethoxycarbonylcyclopropane, 0.4 ml of Raney nickel and 4.0 ml of ammonia-saturated ethanol, and the contents were stirred at 80° C. for 4 hours in an atmosphere of hydrogen under a pressure of 20 kg/cm2. After completion of the reaction, the catalyst was removed by filtration and the resulting filtrate was concentrated under a reduced pressure to obtain 692 mg (92%) of the title compound in the form of colorless crystals. The thus obtained product was recrystallized from ethyl acetate and diethyl ether and used as a sample for analyses.
Name
1-(1-amino-1-cyanomethyl)-1-ethoxycarbonylcyclopropane
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
1
Citations
Y Yao, W Fan, W Li, X Ma, L Zhu, X Xie… - The Journal of Organic …, 2011 - ACS Publications
Highly effective asymmetric hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropane carboxylates in the presence of [RuCl(benzene)(S)-SunPhos]Cl was realized, and high …
Number of citations: 27 pubs.acs.org

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